4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features a tert-butyl-dimethylsilyl group attached to a pyrrolo[2,3-b]pyridine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-dimethyl-[(6-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]silane typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of hydroxyl groups using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole . The pyrrolo[2,3-b]pyridine core can be synthesized through a series of reactions, including cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the silyl group, often using fluoride ions as the nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like LiAlH4, and nucleophiles such as fluoride ions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds .
Scientific Research Applications
4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl-dimethyl-[(6-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]silane involves its interaction with specific molecular targets. The silyl group can enhance the compound’s stability and facilitate its binding to target molecules. The pyrrolo[2,3-b]pyridine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features a similar silyl group and is used in the synthesis of biologically active natural products.
1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Another compound with a pyridine scaffold, known for its fluorescent properties and potential biological activities.
Uniqueness
4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to its combination of a silyl group and a pyrrolo[2,3-b]pyridine core. This structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl-dimethyl-[(6-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OSi/c1-19(2,3)23(4,5)22-17-13-16(14-9-7-6-8-10-14)21-18-15(17)11-12-20-18/h6-13H,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDZTPPYIBIMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=NC2=C1C=CN2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.